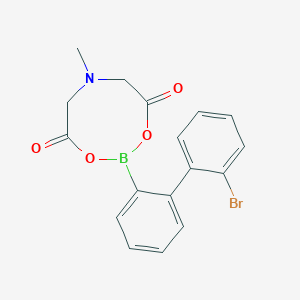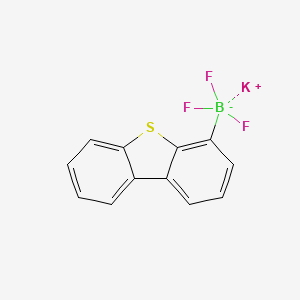
2-Bromobiphenyl-2'-boronic acid mida ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobiphenyl-2’-boronic acid MIDA ester, 97% is a protected boronic acid derivative. It is composed of a biphenyl structure with a bromine atom at the 2-position and a boronic acid group protected by methylimindodiacetic acid (MIDA) at the 2’-position. This compound is known for its stability and prolonged shelf life, making it a valuable reagent in various chemical reactions, particularly in cross-coupling sequences .
準備方法
The synthesis of 2-Bromobiphenyl-2’-boronic acid MIDA ester typically involves the protection of the boronic acid group with methylimindodiacetic acid (MIDA). The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
2-Bromobiphenyl-2’-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: The boronic acid group, protected by MIDA, can participate in Suzuki-Miyaura coupling reactions under specific conditions, forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions include substituted biphenyls and various boronic acid derivatives .
科学的研究の応用
2-Bromobiphenyl-2’-boronic acid MIDA ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 2-Bromobiphenyl-2’-boronic acid MIDA ester involves its role as a protected boronic acid. The MIDA group protects the boronic acid from premature reactions, allowing for selective and iterative cross-coupling sequences. The compound acts as a substrate in palladium-catalyzed reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of intermediate complexes with the palladium catalyst .
類似化合物との比較
2-Bromobiphenyl-2’-boronic acid MIDA ester is unique due to its stability and prolonged shelf life compared to other boronic acid derivatives. Similar compounds include:
Phenylboronic acid: A simpler boronic acid derivative without the MIDA protection.
2-Bromobiphenyl-2’-boronic acid: The unprotected form of the compound.
Biphenyl-2-boronic acid MIDA ester: A similar compound with a different substitution pattern on the biphenyl structure.
These similar compounds may lack the stability and selective reactivity provided by the MIDA protection, making 2-Bromobiphenyl-2’-boronic acid MIDA ester a preferred choice in many synthetic applications.
特性
IUPAC Name |
2-[2-(2-bromophenyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BBrNO4/c1-20-10-16(21)23-18(24-17(22)11-20)14-8-4-2-6-12(14)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLANPHYJDQCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8204525.png)
![1-(5-Bromo-2-pyridyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)
![N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8204535.png)

